molecular formula C4H8Cl2N4 B13501235 4,5-Diaminopyrimidine dihydrochloride

4,5-Diaminopyrimidine dihydrochloride

Cat. No.: B13501235
M. Wt: 183.04 g/mol
InChI Key: KDHHBMOPTDKPMV-UHFFFAOYSA-N
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Description

Pyrimidine-4,5-diamine dihydrochloride is a chemical compound with the molecular formula C4H8N4Cl2. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine-4,5-diamine dihydrochloride is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine-4,5-diamine dihydrochloride typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method involves the reaction of 4,5-dichloropyrimidine with ammonia or primary amines in the presence of a suitable solvent such as ethanol or water. The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.

Industrial Production Methods

Industrial production of pyrimidine-4,5-diamine dihydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-4,5-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert pyrimidine-4,5-diamine dihydrochloride into other amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,5-dione, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Pyrimidine-4,5-diamine dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pyrimidine-4,5-diamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2,4-diamine: Another pyrimidine derivative with similar chemical properties.

    Pyrimidine-4,6-diamine: Differing in the position of amino groups, this compound exhibits distinct reactivity.

    Pyrimidine-2,5-diamine: Similar in structure but with different substitution patterns.

Uniqueness

Pyrimidine-4,5-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H8Cl2N4

Molecular Weight

183.04 g/mol

IUPAC Name

pyrimidine-4,5-diamine;dihydrochloride

InChI

InChI=1S/C4H6N4.2ClH/c5-3-1-7-2-8-4(3)6;;/h1-2H,5H2,(H2,6,7,8);2*1H

InChI Key

KDHHBMOPTDKPMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)N)N.Cl.Cl

Origin of Product

United States

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